Azicemicin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azicemicin A is a natural product found in Amycolatopsis sulphurea and Amycolatopsis with data available.

科学的研究の応用

Chemical Structure and Biosynthesis

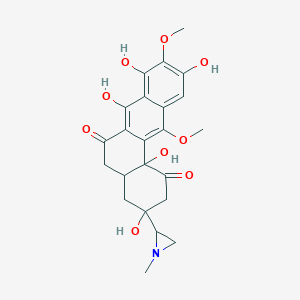

The aziridine moiety in azicemicin A is crucial for its biological activity. Studies indicate that aspartic acid serves as the precursor for this moiety, synthesized through a series of enzymatic reactions facilitated by type II polyketide synthases (PKS) . The biosynthetic gene cluster responsible for azicemicin production has been sequenced, revealing a complex network of genes involved in its formation .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness has been compared to traditional antibiotics, showcasing superior activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8–16 µg/mL | |

| Escherichia coli | 16–32 µg/mL | |

| Corynebacterium bovis | 16 µg/mL | |

| Micrococcus luteus | 8 µg/mL |

Antitumor Properties

Research indicates that this compound may possess anticancer activity, potentially effective against certain types of tumors. The compound's mechanism appears to involve the disruption of cellular processes in cancer cells, although specific pathways remain under investigation .

Case Study: Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at low concentrations. The results suggest that this compound could be a candidate for further development as an anticancer agent.

Mechanistic Insights

The mode of action for this compound is linked to its ability to interfere with bacterial cell wall synthesis and potentially disrupt DNA replication in cancer cells. Understanding these mechanisms is vital for optimizing its use as a therapeutic agent .

化学反応の分析

Isotope-Labeling Studies

Deuterium-labeled aspartate ([2,3,3-²H₃]aspartate) was incorporated into azicemicin A, confirming the origin of the aziridine ring . Key findings:

-

Deuterium incorporation : Observed at C-1' of this compound but not at C-2', indicating selective loss of α-deuterium during transamination/racemization .

-

Methyl group labeling : Deuterium from aspartate was transferred to SAM-derived methyl groups (N-methyl and O-methyl) .

Table 2: Isotope Tracer Results

| Labeled Compound | Incorporation Site in this compound | Deuterium Retention | Mechanism Implied |

|---|---|---|---|

| [2,3,3-²H₃]Asp | C-1' | Partial (1/3 D) | Transamination/decarboxylation |

| [1-¹³C]Acetate | Angucycline skeleton | Full | Type II PKS assembly |

Methylation of Aziridine Nitrogen

Azicemicin B (N-desmethyl analog) can be chemically converted to this compound via methylation using methyl iodide in methanol . This reaction confirms the structural relationship between the two analogs.

Reaction Scheme :

textAzicemicin B (C₂₂H₂₃NO₉) + CH₃I → this compound (C₂₃H₂₅NO₉) + HI

Oxidative Modifications of the Angucycline Core

The polyketide backbone undergoes multiple oxidations catalyzed by oxygenases (AzicO3-O7), including:

-

Glycosylation with a 4-amino-4,6-dideoxyglucose moiety

Stability and Reactivity

The aziridine ring exhibits pH-dependent reactivity :

特性

CAS番号 |

154163-93-6 |

|---|---|

分子式 |

C23H25NO9 |

分子量 |

459.4 g/mol |

IUPAC名 |

3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-3-(1-methylaziridin-2-yl)-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione |

InChI |

InChI=1S/C23H25NO9/c1-24-8-13(24)22(30)6-9-4-11(25)16-17(23(9,31)14(27)7-22)20(32-2)10-5-12(26)21(33-3)19(29)15(10)18(16)28/h5,9,13,26,28-31H,4,6-8H2,1-3H3 |

InChIキー |

FGEKNLXFZXJGOO-UHFFFAOYSA-N |

SMILES |

CN1CC1C2(CC3CC(=O)C4=C(C5=C(C(=C(C=C5C(=C4C3(C(=O)C2)O)OC)O)OC)O)O)O |

正規SMILES |

CN1CC1C2(CC3CC(=O)C4=C(C5=C(C(=C(C=C5C(=C4C3(C(=O)C2)O)OC)O)OC)O)O)O |

同義語 |

azicemicin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。